molecular formula C6H4Na2O8S2 B12395997 disodium;4,5-dihydroxybenzene-1,3-disulfonate

disodium;4,5-dihydroxybenzene-1,3-disulfonate

Cat. No.: B12395997
M. Wt: 314.2 g/mol
InChI Key: ISWQCIVKKSOKNN-UHFFFAOYSA-L
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Description

Disodium;4,5-dihydroxybenzene-1,3-disulfonate is a chemical compound known for its antioxidant properties. It is structurally similar to vitamin E and is often used as a superoxide anion scavenger.

Preparation Methods

Synthetic Routes and Reaction Conditions

Disodium;4,5-dihydroxybenzene-1,3-disulfonate can be synthesized through the sulfonation of catechol (1,2-dihydroxybenzene) with sulfuric acid, followed by neutralization with sodium hydroxide. The reaction typically involves heating catechol with sulfuric acid to introduce sulfonic acid groups at the 1,3-positions. The resulting product is then neutralized with sodium hydroxide to form the disodium salt .

Industrial Production Methods

In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes the controlled sulfonation of catechol, followed by purification and crystallization to obtain the final product. The compound is then dried and packaged for distribution .

Chemical Reactions Analysis

Types of Reactions

Disodium;4,5-dihydroxybenzene-1,3-disulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Disodium;4,5-dihydroxybenzene-1,3-disulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a colorimetric reagent for detecting metals such as iron, manganese, titanium, and molybdenum.

    Biology: Acts as a superoxide anion scavenger to study reactive oxygen species (ROS) in biological systems.

    Medicine: Investigated for its potential antioxidant properties and its role in reducing oxidative stress.

    Industry: Used as a complexing agent in various industrial processes

Mechanism of Action

The compound exerts its effects primarily through its antioxidant properties. It scavenges superoxide anions by donating electrons, thereby neutralizing reactive oxygen species. This process involves the formation of semiquinone radicals, which are further stabilized by the sulfonate groups. The molecular targets include various ROS, and the pathways involved are related to oxidative stress reduction .

Comparison with Similar Compounds

Disodium;4,5-dihydroxybenzene-1,3-disulfonate is unique due to its dual hydroxyl and sulfonate groups, which enhance its solubility and reactivity. Similar compounds include:

    1,2-Dihydroxybenzene-3,5-disulfonic acid disodium salt: Similar structure but different sulfonation pattern.

    4,5-Dihydroxybenzene-1,3-disulfonic acid: The free acid form of the compound.

    Catechol-3,5-disulfonic acid: Another sulfonated derivative of catechol

Properties

Molecular Formula

C6H4Na2O8S2

Molecular Weight

314.2 g/mol

IUPAC Name

disodium;4,5-dihydroxybenzene-1,3-disulfonate

InChI

InChI=1S/C6H6O8S2.2Na/c7-4-1-3(15(9,10)11)2-5(6(4)8)16(12,13)14;;/h1-2,7-8H,(H,9,10,11)(H,12,13,14);;/q;2*+1/p-2

InChI Key

ISWQCIVKKSOKNN-UHFFFAOYSA-L

Canonical SMILES

C1=C(C=C(C(=C1O)O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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